molecular formula C21H19BrClFN4OS2 B5437496 N-(4-bromo-2-fluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B5437496
M. Wt: 541.9 g/mol
InChI Key: NLNMVXFPRHSFBA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a combination of halogenated aromatic rings, a triazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the individual components followed by their sequential coupling. The key steps include:

    Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring.

    Triazole Formation: Synthesis of the 1,2,4-triazole ring through cyclization reactions.

    Sulfanylation: Introduction of the sulfanyl group via nucleophilic substitution reactions.

    Coupling Reactions: Sequential coupling of the halogenated aromatic ring, triazole ring, and sulfanylacetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the triazole ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dehalogenated derivatives, and various substituted analogs.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Chemical Research: Employed as a building block in the synthesis of complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.

    Signal Transduction Pathways: Affecting cellular signaling pathways by interacting with receptors or other signaling molecules.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClFN4OS2/c1-2-9-28-19(12-30-11-14-5-3-4-6-16(14)23)26-27-21(28)31-13-20(29)25-18-8-7-15(22)10-17(18)24/h2-8,10H,1,9,11-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMVXFPRHSFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)CSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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